molecular formula C19H16N4O3 B608088 INCB054329 CAS No. 1628607-64-6

INCB054329

Cat. No.: B608088
CAS No.: 1628607-64-6
M. Wt: 348.4 g/mol
InChI Key: XYLPKCDRAAYATL-OAHLLOKOSA-N
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Description

8-Bromoadenine is a derivative of adenine, a fundamental component of nucleic acids. In 8-Bromoadenine, the hydrogen atom at the 8th position of the adenine ring is replaced by a bromine atom. This modification imparts unique chemical properties to the compound, making it valuable in various scientific research applications .

Preparation Methods

8-Bromoadenine can be synthesized through several methods. One common synthetic route involves the bromination of adenine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the 8th position. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for 8-Bromoadenine may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The compound is often purified through crystallization or chromatography techniques to achieve the desired quality for research and industrial applications .

Chemical Reactions Analysis

8-Bromoadenine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an 8-aminoadenine derivative .

Scientific Research Applications

8-Bromoadenine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromoadenine involves its interaction with nucleic acids and proteins. The bromine substitution at the 8th position can influence the compound’s binding affinity and specificity for various molecular targets. For example, 8-Bromoadenine can form stable complexes with DNA and RNA, affecting their structure and function .

In cellular systems, 8-Bromoadenine can modulate the activity of enzymes involved in nucleic acid metabolism and repair. It may also interfere with cellular signaling pathways by binding to specific receptors or proteins, leading to altered cellular responses .

Comparison with Similar Compounds

8-Bromoadenine is unique due to the presence of the bromine atom at the 8th position, which imparts distinct chemical and biological properties. Similar compounds include:

    8-Chloroadenine: Similar to 8-Bromoadenine, but with a chlorine atom at the 8th position.

    8-Iodoadenine: Contains an iodine atom at the 8th position.

    8-Phenylthioadenine: Features a phenylthio group at the 8th position.

These compounds highlight the versatility of adenine derivatives and their potential for diverse scientific applications.

Properties

IUPAC Name

(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLPKCDRAAYATL-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4[C@H](CO3)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628607-64-6
Record name INCB-054329
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16894
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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